molecular formula C18H18FN3O3 B5662920 1-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine

1-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine

Cat. No.: B5662920
M. Wt: 343.4 g/mol
InChI Key: SRIXNTNESHZOAE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine typically involves the following steps:

    Acylation: The attachment of the benzoyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine
  • 1-(4-bromophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine
  • 1-(4-methylphenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine

Uniqueness

1-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-13-16(3-2-4-17(13)22(24)25)18(23)21-11-9-20(10-12-21)15-7-5-14(19)6-8-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIXNTNESHZOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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